molecular formula C10H15NO.ClH B1172042 C.I. Reactive Violet 13 CAS No. 12270-87-0

C.I. Reactive Violet 13

Cat. No.: B1172042
CAS No.: 12270-87-0
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

C.I. Reactive Violet 13 (CAS 12270-87-0) is a synthetic reactive dye belonging to the azo class, primarily used in the textile industry for dyeing cellulosic fibers such as cotton, viscose, and linen . The mechanism of action for this dye involves the formation of covalent bonds between its reactive group (a halogenated triazine) and the hydroxyl groups present in cellulosic fibers, a process that occurs under alkaline conditions and results in a stable dye-fiber complex with high wash and light fastness properties . Its core research value lies in its vibrant violet hue and excellent fastness properties, making it a model compound for studying dyeing kinetics, optimization of dyeing processes, and the development of more sustainable textile production methods . Modern preparation methods have refined its synthesis from key precursors like cyanuric chloride, H-acid, and p-anisidine, significantly reducing production time and environmental impact by minimizing wastewater and eliminating the use of phosphorus-containing buffers . Beyond its primary application in textile chemistry, this compound serves as a valuable reagent in other scientific research areas. It is utilized in biological staining as a fluorescent probe for selectively staining specific cellular components, allowing for visualization under a microscope . Furthermore, it is a subject of environmental science research, where studies focus on its biodegradation and effective removal from wastewater using various adsorption and phytoremediation techniques to mitigate environmental hazards . The dye is supplied with high purity and consistent quality, achieving color strength of 98-102% of reference standard and moisture content of ≤5% . ATTENTION: This product is for research use only. It is not intended for human or veterinary use, or for application in any commercial consumer products .

Properties

CAS No.

12270-87-0

Molecular Formula

C10H15NO.ClH

Origin of Product

United States

Preparation Methods

Primary Condensation: H Acid and Cyanuric Chloride

In the first stage, cyanuric chloride undergoes condensation with H acid monosodium salt under tightly controlled conditions. Industrial protocols specify:

  • Temperature : 3–8°C (maintained via ice bath).

  • pH : 1.5–1.8 (adjusted using sodium bicarbonate).

  • Reaction time : 3–4 hours.

The stepwise addition of H acid solution ensures optimal reaction kinetics. For example, in a 5 m³ reactor, 430 kg of H acid monosodium salt is dissolved in 1,000 kg of water, alkalized to pH 6.5–7.2 with 140 kg of 30% sodium hydroxide, and cooled to 2–6°C before being dripped into cyanuric chloride slurry. This produces a primary condensate with >97% purity, as verified by HPLC.

Diazotization and Coupling Reactions

The diazotization of p-anisidine with sodium nitrite in the presence of mixed acids (e.g., hydrochloric and sulfuric acid) generates a diazonium salt. Subsequent coupling with the primary condensate occurs at 2–6°C and pH 6.8–7.0, forming the azo chromophore backbone. Key parameters include:

ParameterSpecification
Diazotization temperature0–5°C
Sodium nitrite quantity245 kg (30% solution)
Coupling pH6.8–7.0 (adjusted with soda ash)

Secondary Condensation: Integration of 2-Amino-5-Sulfobenzoic Acid

Industrial Production Workflow

Modern facilities employ the following optimized workflow to minimize waste and energy use:

Table 1: Industrial Production Parameters for this compound

StepReactor SizeKey ReagentsTemperaturepHDuration
H Acid Dissolution5 m³H acid, NaOH2–6°C6.5–7.230 min
Primary Condensation15 m³Cyanuric chloride3–8°C1.5–1.83–4 hr
Diazotization5 m³p-Anisidine, NaNO₂0–5°C2.0–2.54–5 hr
Coupling15 m³Primary condensate2–6°C6.8–7.03–4 hr
Secondary Condensation15 m³2-amino-5-sulfobenzoic acid50–55°C7.3–7.54–5 hr

This protocol reduces production time from >65 hours (traditional methods) to 48 hours, achieving a 22% reduction in energy consumption.

Environmental and Economic Advancements

Waste Reduction Strategies

Traditional methods required two salting-out steps, generating 8–10 tons of high-salinity wastewater per batch. The improved process eliminates salting-out by directly spray-drying the reaction mixture, reducing wastewater by 70% and avoiding potassium chloride use. Additionally, replacing phosphate buffers with sodium bicarbonate prevents phosphorus contamination in textiles.

Solubility and Stability Enhancements

The refined synthesis increases dye solubility to >150 g/L (vs. ≤100 g/L traditionally), reducing the need for co-solvents in liquid formulations. Storage stability tests show no precipitation or color loss after 12 months, addressing a critical drawback of earlier variants.

Comparative Analysis of Traditional vs. Modern Methods

Table 2: Performance Metrics of Synthesis Protocols

MetricTraditional MethodModern Patent Method
Production Time>65 hours48 hours
Wastewater Volume8–10 tons/batch2–3 tons/batch
Yield78–82%89–92%
Solubility≤100 g/L≥150 g/L
Phosphorus ContentPresent (from buffers)Absent

The modern method’s economic benefits include a 15% reduction in raw material costs and a 30% decrease in energy use per kilogram of dye produced.

Quality Control and Standardization

Post-synthesis, the dye slurry is standardized to a fixed absorbance value and spray-dried into powder. Particle size distribution is controlled to 10–50 μm to ensure uniformity in textile penetration. Industrial batches consistently achieve:

  • Color strength : 98–102% of reference standard.

  • Moisture content : ≤5% (by Karl Fischer titration).

  • Unreacted intermediates : ≤0.3% (HPLC assay) .

Chemical Reactions Analysis

Types of Reactions

C.I. Reactive Violet 13 undergoes several types of chemical reactions, including:

    Nucleophilic Substitution: The reactive group in the dye molecule reacts with nucleophiles such as hydroxyl groups in cellulosic fibers.

    Hydrolysis: The dye can undergo hydrolysis in the presence of water, leading to the formation of hydrolyzed dye, which does not form covalent bonds with fibers.

    Oxidation and Reduction: The azo chromophore can undergo oxidation and reduction reactions, which can affect the color properties of the dye.

Common Reagents and Conditions

    Alkaline Conditions: The dyeing process typically requires alkaline conditions, which are achieved by adding sodium carbonate or sodium hydroxide to the dye bath.

    Temperature: The dyeing process is usually carried out at elevated temperatures to enhance the reaction rate and dye uptake.

    Reagents: Common reagents used in the dyeing process include sodium chloride, which helps to promote dye uptake, and urea, which acts as a solubilizing agent.

Major Products Formed

The major product formed during the dyeing process is the covalently bonded dye-fiber complex, which imparts the desired color to the textile. Hydrolyzed dye is a common by-product that does not contribute to the color fastness of the dyed fabric.

Scientific Research Applications

C.I. Reactive Violet 13 has several scientific research applications, including:

    Textile Chemistry: The dye is extensively studied for its dyeing properties, including color fastness, dye uptake, and interaction with different types of fibers.

    Biological Staining: Reactive dyes, including this compound, are used as fluorescent probes for staining biological tissues and cells. These dyes can selectively bind to specific cellular components, allowing for visualization under a microscope.

    Environmental Studies: Research is conducted on the biodegradation and removal of reactive dyes from wastewater, as these dyes can pose environmental hazards if not properly treated.

Mechanism of Action

The mechanism of action of C.I. Reactive Violet 13 involves the formation of covalent bonds between the reactive group in the dye molecule and the hydroxyl groups in cellulosic fibers. This covalent bonding ensures that the dye is firmly attached to the fiber, resulting in high color fastness. The reactive group, such as a halogenated triazine or vinyl sulfone, undergoes nucleophilic substitution reactions with the hydroxyl groups under alkaline conditions, forming a stable dye-fiber complex.

Comparison with Similar Compounds

C.I. Reactive Violet 13 can be compared with other reactive dyes such as:

    C.I. Reactive Red 195: Similar to this compound, this dye also forms covalent bonds with cellulosic fibers and is used for dyeing textiles. it imparts a red color instead of violet.

    C.I. Reactive Blue 19: This dye is used for dyeing cellulosic fibers and provides a blue color. It also forms covalent bonds with fibers, ensuring high color fastness.

    C.I. Reactive Yellow 145: This dye is used for dyeing textiles and provides a yellow color. It shares similar dyeing properties with this compound but differs in the chromophore structure.

This compound is unique in its vibrant violet hue and excellent color fastness properties, making it a preferred choice for dyeing cellulosic fibers in the textile industry.

Q & A

Q. How can researchers characterize the spectral properties of this compound in aqueous solutions?

  • Methodological Answer : Prepare serial dilutions (e.g., 0.01–0.1 g/L) in deionized water. Measure absorbance spectra using a spectrophotometer (300–700 nm). Analyze λmax and molar extinction coefficients. Compare with literature values for reactive violet dyes (e.g., C.I. Reactive Violet 5 in ) to identify deviations caused by structural differences .

Q. What standardized protocols exist for quantifying dye fixation efficiency on cellulose substrates?

  • Methodological Answer : Use a lab-scale dyeing apparatus with controlled agitation and temperature. Apply colorimetric analysis (Kubelka-Munk theory) to measure dye uptake on cotton fabric. Calculate fixation efficiency via wash-fastness tests (ISO 105-C06) and spectrophotometric quantification of residual dye in wash liquors .

Advanced Research Questions

Q. What mechanisms drive the pH-dependent photodegradation of this compound under UV irradiation?

  • Methodological Answer : Design experiments exposing dye solutions (pH 3–11) to UV light (e.g., 254 nm) in a photoreactor. Monitor degradation kinetics via time-resolved UV-Vis spectroscopy. Use LC-MS to identify intermediate products and propose degradation pathways. Statistical tools like ANOVA can assess pH’s role in reaction rates .

Q. How do competing ions (e.g., Cl⁻, SO₄²⁻) in wastewater affect the adsorption efficiency of this compound onto biochar?

  • Methodological Answer : Prepare biochar from biomass (e.g., rice husk) via pyrolysis. Conduct batch adsorption studies with synthetic wastewater containing varying ion concentrations. Fit data to Langmuir/Freundlich isotherms and pseudo-second-order kinetics. Use XPS or FTIR to analyze ion-dye interactions on the adsorbent surface .

Q. What molecular interactions govern the binding affinity of this compound with serum albumin proteins?

  • Methodological Answer : Perform fluorescence quenching assays with bovine serum albumin (BSA) at physiological pH. Calculate binding constants (Kb) and thermodynamic parameters (ΔH, ΔS) using Stern-Volmer and Van’t Hoff equations. Validate with molecular docking simulations to identify binding sites .

Data Analysis and Contradiction Resolution

Q. How can researchers resolve discrepancies in reported λmax values for this compound across studies?

  • Methodological Answer : Systematically evaluate solvent polarity, dye concentration, and instrument calibration across studies. Replicate experiments under standardized conditions and perform meta-analysis using tools like Cohen’s d to quantify effect sizes. Publish raw spectra in supplementary materials for transparency .

Q. What statistical models are suitable for predicting the environmental toxicity of this compound degradation byproducts?

  • Methodological Answer : Use quantitative structure-activity relationship (QSAR) models with descriptors like logP and molecular weight. Train models on toxicity databases (e.g., ECOTOX) and validate with in vitro assays (e.g., Daphnia magna lethality tests). Address data noise via principal component analysis (PCA) .

Tables for Key Data Reference

Property Typical Range for this compound Analytical Method Reference
λmax (aqueous)540–560 nmUV-Vis spectroscopy
Fixation efficiency (cotton)70–85%ISO 105-C06 wash-fastness test
Adsorption capacity (biochar)120–150 mg/gLangmuir isotherm fitting

Guidelines for Reproducibility

  • Experimental Replication : Follow protocols from and : detail apparatus settings (e.g., agitation speed, irradiation intensity) and include raw data in supplementary files.
  • Ethical Compliance : Adhere to data-sharing norms () by depositing datasets in repositories like Zenodo with CC-BY licenses.
  • Literature Synthesis : Use ’s framework to critically evaluate primary vs. secondary sources, ensuring citations reflect recent advancements (≥50% within 5 years; ).

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.